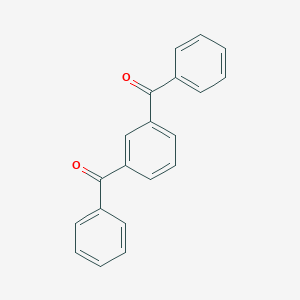

1,3-Dibenzoylbenzene

描述

Nomenclature and Structural Characteristics within the Diaryketone Class

1,3-Dibenzoylbenzene, also known by synonyms such as m-dibenzoylbenzene and (3-benzoylphenyl)-phenylmethanone, is systematically named 1,3-phenylenebis(phenylmethanone) according to IUPAC nomenclature. sigmaaldrich.comnist.govnih.govthermofisher.comfishersci.atchemspider.com Its chemical formula is C₂₀H₁₄O₂. nist.govnih.govthermofisher.com The molecule is a diarylketone, characterized by two ketone groups where the carbonyl carbon is bonded to two aromatic rings. smolecule.comsigmaaldrich.com The central benzene (B151609) ring is substituted at the 1 and 3 positions by two benzoyl groups. ontosight.ai

Crystal structure analysis reveals that this compound crystallizes in an orthorhombic system with the space group Pbca. sigmaaldrich.comsigmaaldrich.comchemicalbook.com A notable electronic feature is its topologically pseudogenerate π-LUMO's (lowest unoccupied molecular orbitals), which plays a role in its chemical behavior. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₄O₂ nist.govnih.govthermofisher.com |

| Molecular Weight | 286.33 g/mol thermofisher.com |

| Melting Point | 105-108 °C sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | Sparingly soluble fishersci.atchemicalbook.com |

| CAS Number | 3770-82-9 nih.govfishersci.at |

Historical Context and Early Research Directions

The synthesis of diaryl ketones, including this compound, has been a subject of organic chemistry for an extended period. researchgate.net One of the foundational methods for its preparation is the Friedel-Crafts acylation. This typically involves the reaction of isophthaloyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), a method reported to yield the product in high purity. Another approach involves the reaction of benzoyl chloride with benzene, also catalyzed by a Lewis acid. smolecule.comontosight.ai

Early investigations into related diarylketones, such as the isomeric 1,2-dibenzoylbenzene (B74432), date back to the mid-20th century. acs.org Research from the late 1970s explored the photochemical properties of related compounds like 1,3-diphenylisobenzofuran (B146845), which, upon reaction with singlet oxygen, yields 1,2-dibenzoylbenzene. osti.govresearchgate.net These early studies laid the groundwork for understanding the reactivity and potential applications of dibenzoylbenzene isomers.

Significance and Research Trajectories in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound is recognized as a valuable building block for more complex molecules and materials. Its utility stems from the reactivity of its ketone functionalities and the specific geometry imparted by the meta-substitution pattern.

A significant area of research involves its use as a precursor in polymer chemistry. For instance, it is a key starting material for the synthesis of 1,3-bis(1-phenylvinyl)benzene (B1595494) (MDDPE), a rigid molecule with potential applications in organic electronics. smolecule.comthermofisher.comfishersci.at Furthermore, it has been used in the polycondensation with various aromatic diamines to create a series of isomeric polymers, with studies focusing on their thermal stability and structure-property relationships. tandfonline.com Derivatives of this compound have also been synthesized and studied as nucleating agents for polymers like isotactic polypropylene (B1209903). researchgate.net

Another prominent research trajectory is in the field of molecular magnetism and high-spin systems. The unique electronic structure of this compound allows it to be a precursor for the synthesis of polyanionic high-spin molecular clusters. sigmaaldrich.comthermofisher.comfishersci.atsigmaaldrich.com Research has demonstrated the generation of ground-state quintet and even undecet (S=5) hydrocarbon systems derived from this molecule, which are of fundamental interest for developing organic ferromagnetic materials. smolecule.comthermofisher.comsigmaaldrich.comresearchmap.jp The study of its dianions, which are expected to form triplet ground states, further contributes to this area. researchmap.jp

The reactivity of this compound towards reactive oxygen species (ROS) has also been a subject of investigation. While its isomer, 1,2-dibenzoylbenzene, is a known product from the reaction of 1,3-diphenylisobenzofuran with singlet oxygen, the direct interactions of this compound with various ROS continue to be an area of interest. smolecule.comwikipedia.orgglpbio.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dibenzoylbenzene |

| 1,3-bis(1-phenylvinyl)benzene |

| This compound |

| 1,3-Diphenylisobenzofuran |

| 1,4-Dibenzoylbenzene |

| Aluminum chloride |

| Benzene |

| Benzoyl chloride |

| Isophthaloyl chloride |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHDSIEDGPFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063180 | |

| Record name | Methanone, 1,3-phenylenebis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-82-9 | |

| Record name | 1,3-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3770-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, 1,3-phenylenebis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dibenzoylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV3HW5BM2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Dibenzoylbenzene and Its Derivatives

Friedel-Crafts Acylation Approaches

The most prevalent method for synthesizing 1,3-dibenzoylbenzene is through Friedel-Crafts acylation. smolecule.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.org For the synthesis of this compound, isophthaloyl chloride is commonly used as the acylating agent.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions and the choice of catalyst. Various Lewis acids have been explored to catalyze this reaction, each with its own set of advantages and limitations.

Catalyst Systems:

Aluminum Chloride (AlCl₃): AlCl₃ is the most traditionally and widely used catalyst for Friedel-Crafts acylation due to its strong Lewis acidity. numberanalytics.comchemguide.co.uk It effectively activates the acyl chloride, facilitating the electrophilic attack on the benzene ring. sigmaaldrich.com However, AlCl₃ often needs to be used in stoichiometric amounts because it forms a complex with the resulting ketone product, which can complicate product isolation and catalyst recovery. wikipedia.org

Boric Trifluoride (BF₃): BF₃ is another effective Lewis acid catalyst for this reaction. researchgate.net

Titanium Tetrachloride (TiCl₄): TiCl₄ is also utilized as a catalyst in Friedel-Crafts acylation. researchgate.net

Zinc Chloride (ZnCl₂): ZnCl₂ is a milder Lewis acid that can be employed, often requiring more forcing conditions but potentially offering better selectivity in some cases. numberanalytics.comresearchgate.net Research has shown that zinc oxide (ZnO) can also be used as a catalyst for the acylation of various aromatic compounds under solvent-free conditions. chemistryjournals.net

Optimization of Reaction Conditions:

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include:

Temperature: Controlling the temperature is vital, as higher temperatures can lead to undesirable side reactions and a decrease in yield. numberanalytics.com The acylation of benzene with acetyl chloride using AlCl₃ is typically conducted between 0°C and 50°C. numberanalytics.com

Solvent: The choice of solvent can significantly influence the reaction's outcome. Non-polar solvents like dichloromethane (B109758) and chloroform (B151607) are commonly used. numberanalytics.com

Catalyst Loading: While stoichiometric amounts of AlCl₃ are often required, research into more efficient catalytic systems aims to reduce the necessary catalyst loading. wikipedia.orgchemistryjournals.net

| Catalyst | Common Form | Key Characteristics |

| Aluminum Chloride | AlCl₃ | Strong Lewis acid, highly effective, often requires stoichiometric amounts. wikipedia.orgnumberanalytics.com |

| Boron Trifluoride | BF₃ | Effective Lewis acid catalyst. researchgate.net |

| Titanium Tetrachloride | TiCl₄ | Utilized as a catalyst in Friedel-Crafts reactions. researchgate.net |

| Zinc Chloride | ZnCl₂ | Milder Lewis acid, may offer better selectivity. numberanalytics.comresearchgate.net |

Mechanistic Investigations of Acylation Pathways

The mechanism of Friedel-Crafts acylation begins with the reaction between the acyl chloride (isophthaloyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.com This interaction generates a highly reactive acylium ion, which is resonance-stabilized. sigmaaldrich.com

The acylium ion then acts as an electrophile and attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. sigmaaldrich.comlibretexts.org This step forms a Wheland intermediate, a carbocation intermediate. Finally, a proton is eliminated from the Wheland intermediate, and the aromaticity of the benzene ring is restored, yielding the this compound product. libretexts.org The catalyst is regenerated in this final step, although it remains complexed with the ketone product. wikipedia.orglibretexts.org

Studies using density functional theory (DFT) have been employed to investigate the reaction pathways of Friedel-Crafts acylations, providing deeper insights into the energetics and intermediates of the reaction. researchgate.net

Yield Optimization and Purity Enhancement Techniques

Achieving high yields and purity is a primary goal in the synthesis of this compound. Following the reaction, the product mixture typically requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

Recrystallization: This is a common and effective method for purifying the crude this compound. The choice of solvent is critical for successful recrystallization, allowing for the selective crystallization of the desired product while impurities remain in the mother liquor. Optimized protocols have been reported to achieve purities of ≥90% after crystallization.

Chromatography: Column chromatography can also be employed for purification, particularly for separating the desired product from isomers or other closely related impurities.

A reported synthesis of this compound via Friedel-Crafts acylation of benzene with isophthaloyl chloride in the presence of AlCl₃ achieved an 80% yield of a product with a melting point of 98–99°C.

Alternative Synthetic Routes and Emerging Methodologies

While Friedel-Crafts acylation is the dominant synthetic method, alternative routes are being explored to overcome some of its limitations, such as the use of harsh catalysts and the formation of byproducts.

Exploration of Cyclotrimerization Reactions

An emerging and elegant approach for the synthesis of 1,3,5-triaroylbenzenes, including derivatives of this compound, is the cyclotrimerization of 1-aryl-2-propyn-1-ones. nih.govresearchgate.net

In a notable study, heating neat 1-phenyl-2-propyn-1-one in water at 150°C for 2 hours resulted in the formation of 1,3,5-tribenzoylbenzene (B1295284) in a 74% yield. nih.govresearchgate.net This method is particularly attractive due to its atom economy and the use of water as a benign reaction medium, avoiding the need for traditional acid or base catalysts. nih.gov The proposed mechanism involves the formation of an enolate intermediate which then undergoes a series of Michael additions. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. These derivatives can be prepared through various strategies.

One approach involves using substituted starting materials in the Friedel-Crafts acylation. For instance, using a substituted benzoyl chloride or a substituted benzene ring can lead to the desired substituted this compound.

Another strategy involves the modification of this compound itself through subsequent reactions. However, controlling the regioselectivity of these reactions can be challenging.

A study on the crossed reactions of 1-phenyl-2-propyn-1-one and 1-(p-tolyl)-2-propyn-1-one demonstrated the synthesis of unsymmetrically substituted derivatives like 1-toluoyl-3,5-dibenzoylbenzene. nih.gov This highlights the potential of cyclotrimerization reactions for creating a diverse range of substituted this compound derivatives. nih.gov Furthermore, the synthesis of 1,4-diarylisoquinoline-3-carboxylates has been reported, which involved the challenging preparation of various substituted dibenzoylbenzenes. yu.edu.jo

Novel Catalyst Development for Efficient Synthesis

The synthesis of diaryl ketones, including this compound, has traditionally been dominated by Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, this method generates significant waste. Modern synthetic chemistry seeks to overcome these limitations through the development of more efficient and sustainable catalytic systems.

Recent advancements have centered on catalytic, rather than stoichiometric, approaches. This includes the exploration of various metal-based catalysts and organocatalysts that offer milder reaction conditions and improved selectivity. For instance, imidazolidinone-based organocatalysts have been developed for a range of asymmetric reactions, showcasing the potential of metal-free systems. nih.gov In the realm of metal catalysis, transition metals such as palladium are instrumental in cross-coupling reactions, which represent a powerful alternative for constructing the C-C bonds necessary for ketone synthesis. mdpi.com

Furthermore, novel catalyst systems are being designed for specific applications. For example, the synthesis of a this compound derivative, specifically 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide, has been reported for its use as a nucleating agent in polymers. researchgate.net While the specific catalysts for this transformation are proprietary, the synthesis of such functionalized derivatives points towards the development of specialized catalytic processes. The broader field of catalysis is rapidly advancing, with systems like Schrock and Grubbs catalysts for olefin metathesis and zirconocene (B1252598) catalysts for polymerization demonstrating the power of catalyst design to control complex chemical transformations. scispace.comnobelprize.org These advancements provide a roadmap for developing novel, highly efficient catalysts for the synthesis of this compound and its complex derivatives.

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound with precise spatial arrangement of atoms (stereoselectivity) and at specific positions (regioselectivity) is crucial for creating molecules with tailored properties.

Stereoselective synthesis is essential when creating chiral analogues. Methodologies for achieving this include the use of chiral catalysts or starting from chiral precursors. beilstein-journals.orgfrontiersin.org For example, the stereoselective construction of 2-amino-1,3-diols has been achieved through strategies that insert functional groups with specific stereochemistry or by forming bonds between existing chiral centers. beilstein-journals.org Similarly, transition-metal-catalyzed cross-coupling reactions are widely used for the stereoselective synthesis of substituted dienes, where the stereochemistry of the final product is dictated by the predefined stereochemistry of the reactants. mdpi.com These principles can be extended to the synthesis of complex, non-symmetrical analogues of this compound.

Regioselectivity is critical when dealing with substrates that have multiple reactive sites. The synthesis of 3-acylindolizines and their benzo-analogues via 1,3-dipolar cycloadditions demonstrates how specific reagents, like tetrakispyridinecobalt(II) dichromate (TPCD), can control the regiochemical outcome of a reaction. nih.gov Another powerful strategy involves the use of "benzdiyne equivalents," which allow for the sequential and regiocontrolled generation of two reactive triple bonds within a benzene ring, enabling the construction of complex polycyclic heterocycles. rsc.org Such precise control is paramount for synthesizing specific isomers of substituted dibenzoylbenzenes.

Influence of Isomeric Structure on Reactivity (e.g., 1,2- vs. This compound)

The isomeric placement of the benzoyl groups significantly impacts the reactivity and properties of dibenzoylbenzenes. The difference between the ortho (1,2-), meta (1,3-), and para (1,4-) isomers is a classic example of how molecular geometry influences chemical behavior. numberanalytics.com

Steric hindrance is a major differentiating factor. In this compound, the meta-substitution pattern results in greater steric stability but can also reduce the accessibility of the carbonyl groups to catalytic sites, potentially lowering reaction rates compared to the less hindered 1,2-isomer. This effect is particularly relevant in polymerization reactions. Studies on the polymerization of difluorobenzophenone isomers have shown that the presence of the 2,4'-isomer (analogous to a mixed ortho and para substitution) in the 4,4'-isomer (the para equivalent) can decrease the molecular weight of the resulting poly(arylene ether ketones), demonstrating the profound effect of isomerism on reactivity. researchgate.net

The electronic properties and decomposition pathways also differ. For instance, 1,3-diphenylisobenzofuran (B146845), a fluorescent probe, decomposes upon reacting with singlet oxygen to form 1,2-dibenzoylbenzene (B74432), not the 1,3-isomer. rsc.org This highlights a fundamental difference in the stability and formation pathways of the two isomers. The distinct crystal packing and electronic properties arising from the different substitution patterns further influence their application; the meta-substitution of this compound, for example, enhances steric stability in polynuclear clusters.

Table 1: Comparison of Reactivity Influences in Dibenzoylbenzene Isomers

| Feature | 1,2-Dibenzoylbenzene (ortho) | This compound (meta) |

|---|---|---|

| Steric Hindrance | Higher potential for intramolecular interactions and steric clash between adjacent benzoyl groups. | Lower direct steric clash between benzoyl groups, but the meta position can sterically shield the reactive sites from external reagents. |

| Reactivity | Generally higher accessibility to catalytic sites compared to the 1,3-isomer. | Reduced reaction rates in some catalytic processes due to steric hindrance. |

| Formation Pathway | Can be formed from the decomposition of 1,3-diphenylisobenzofuran. | Not formed from the decomposition of 1,3-diphenylisobenzofuran. |

| Structural Applications | Different crystal packing and electronic properties compared to the 1,3-isomer. | Meta-substitution enhances steric stability in the formation of polynuclear clusters. |

Computational Studies for Predicting Regioselectivity (e.g., DFT, Fukui indices)

Predicting the regioselectivity of chemical reactions is a significant challenge in synthetic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model and predict reaction outcomes. scispace.commdpi.com

DFT calculations can be used to determine the energy profiles of different reaction pathways, allowing chemists to predict which regioisomer is more likely to form. The transition state energies for the formation of different isomers can be calculated, with the lower energy pathway indicating the kinetically favored product. researchgate.net This approach has been successfully used to study the regioselectivity of copolymerization reactions and 1,3-dipolar cycloadditions. mdpi.comresearchgate.net

A more specific tool derived from DFT is the concept of Fukui indices, named after Nobel laureate Kenichi Fukui. substack.com These indices quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. substack.comfaccts.de They are used to predict the most likely sites for electrophilic, nucleophilic, or radical attack.

There are three main types of Fukui indices:

f(+) : Predicts the site for a nucleophilic attack. The atom with the highest f(+) value is the most likely to accept an electron. substack.com

f(-) : Predicts the site for an electrophilic attack. The atom with the highest f(-) value is the most susceptible to losing an electron. substack.com

f(0) : Predicts the site for a radical attack. substack.com

By calculating these indices for a substituted benzene precursor, chemists can predict where a second benzoyl group is most likely to be added during a Friedel-Crafts acylation, thus predicting the regioselectivity of the synthesis of dibenzoylbenzene isomers. The analysis of local electrophilicity and nucleophilicity indices, which are related concepts, also serves as a reliable indicator for the optimal reaction pathway. scispace.commdpi.com

Table 2: Fukui Indices and Their Predictive Applications in Synthesis

| Index Type | Mathematical Representation (Simplified) | Predicted Reactivity | Application in Synthesis |

|---|---|---|---|

| f(+) | ρ(N+1) - ρ(N) | Site for nucleophilic attack substack.comfaccts.de | Predicts where a nucleophile will add to a molecule. |

| f(-) | ρ(N) - ρ(N-1) | Site for electrophilic attack substack.com | Predicts the most reactive site for electrophilic substitution on an aromatic ring. |

| f(0) | [ρ(N+1) - ρ(N-1)] / 2 | Site for radical attack substack.com | Predicts the position most susceptible to radical reactions. |

Note: ρ(N) represents the electron density of the neutral molecule, ρ(N+1) for the anion, and ρ(N-1) for the cation.

Mechanistic Investigations of Chemical Reactivity and Transformations

Oxidation Reactions

The oxidation of 1,3-dibenzoylbenzene primarily targets the carbonyl groups and the adjacent benzylic positions, leading to the formation of carboxylic acids. The reaction's outcome is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of this compound can proceed via the cleavage of the carbon-carbon bond between the carbonyl group and the phenyl rings. Strong oxidizing agents under harsh conditions, such as heating, can break down the molecule. For instance, treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) can oxidize the alkylbenzene-like structure, cleaving the side chains to form carboxylic acids. masterorganicchemistry.com This process typically results in the formation of isophthalic acid (benzene-1,3-dicarboxylic acid) as the central ring's product, along with benzoic acid from the terminal phenyl groups.

The general pathway for the oxidation of primary or secondary alcohols, which can be intermediates in some oxidation processes, leads first to aldehydes or ketones and then to carboxylic acids. lumenlearning.comlibretexts.orgshout.education In the case of this compound, which is a diketone, further oxidation requires breaking a C-C bond, a process facilitated by potent oxidizing systems. masterorganicchemistry.com

The choice of oxidizing agent is critical in determining the products of the oxidation of this compound. Common oxidizing agents used for such transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). smolecule.com

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent, especially when used in acidic or alkaline solutions and heated. masterorganicchemistry.comlibretexts.org It is capable of oxidizing the benzoyl groups, leading to the formation of the corresponding dicarboxylic acid. The reaction involves the cleavage of the bond between the carbonyl carbon and the phenyl ring. masterorganicchemistry.com

Chromium Trioxide (CrO₃): Often used in acidic conditions (e.g., in sulfuric acid, known as the Jones reagent), chromium trioxide is another strong oxidizing agent. koreascience.krsaskoer.ca It can oxidize secondary alcohols to ketones and primary alcohols and aldehydes to carboxylic acids. libretexts.orgsaskoer.camasterorganicchemistry.com When applied to this compound under vigorous conditions, it can facilitate the oxidative cleavage to yield carboxylic acids.

The following table summarizes the specificity of these oxidizing agents.

| Oxidizing Agent | Conditions | Typical Products |

| Potassium Permanganate (KMnO₄) | Acidic/Alkaline, Heat | Isophthalic acid, Benzoic acid |

| Chromium Trioxide (CrO₃) | Acidic (e.g., Jones Reagent) | Isophthalic acid, Benzoic acid |

Reduction Reactions

The carbonyl groups of this compound are susceptible to reduction by various reagents, primarily yielding the corresponding secondary alcohols. The selectivity and efficiency of this transformation depend on the reducing agent employed.

The reduction of the two ketone functionalities in this compound leads to the formation of 1,3-bis(phenyl(hydroxy)methyl)benzene, a diol. This transformation can be achieved using metal hydride reagents. smolecule.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pubnumberanalytics.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. pressbooks.pubyoutube.com Electrolytic reduction methods have also been reported to reduce this compound to the corresponding hydrol (alcohol) in acidic media. oup.com

The efficiency and outcome of the reduction are highly dependent on the chosen reducing agent. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reagents for this purpose. smolecule.com

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and reactive reducing agent capable of reducing a wide variety of carbonyl compounds, including ketones, aldehydes, carboxylic acids, and esters, to alcohols. youtube.comnumberanalytics.comlibretexts.org It readily reduces both carbonyl groups of this compound to hydroxyl groups. smolecule.com Due to its high reactivity, reactions with LiAlH₄ are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orgrsc.org It is effective for reducing aldehydes and ketones to alcohols but does not typically reduce less reactive carbonyl groups like esters or carboxylic acids. pressbooks.publibretexts.orgbyjus.com NaBH₄ is safer to handle and can be used in protic solvents such as methanol (B129727) or ethanol. numberanalytics.com It is efficient in converting this compound to the corresponding diol. smolecule.com

The reduction of the two prochiral ketone centers can lead to the formation of stereoisomers (RR, SS, and meso forms) of the diol product. The stereochemical outcome can be influenced by the steric bulk of the reducing agent and the reaction conditions, although specific studies on the stereoselectivity for this compound are not widely detailed in the provided search context.

The table below compares the efficiency of these common reducing agents.

| Reducing Agent | Reactivity | Solvents | Products from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Aprotic (e.g., THF, Diethyl Ether) | 1,3-Bis(phenyl(hydroxy)methyl)benzene |

| Sodium Borohydride (NaBH₄) | Moderate | Protic (e.g., Ethanol, Methanol) | 1,3-Bis(phenyl(hydroxy)methyl)benzene |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commakingmolecules.com In this compound, there are three aromatic rings that can potentially undergo substitution. The reactivity and regioselectivity are dictated by the directing effects of the benzoyl groups.

A benzoyl group is a meta-directing deactivator. This is because the carbonyl group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.

Substitution on the Central Benzene Ring: The central ring is substituted with two benzoyl groups at the 1 and 3 positions. Both are strong deactivating groups. They direct incoming electrophiles to the positions meta to themselves.

Position 2 is ortho to both carbonyls and sterically hindered.

Positions 4 and 6 are para to one carbonyl and ortho to the other.

Position 5 is meta to both carbonyl groups. Therefore, electrophilic attack on the central ring is highly disfavored due to the strong deactivation by two meta-directing groups. If a reaction were to occur under very harsh conditions, substitution would most likely happen at position 5, which is meta to both deactivating groups.

Substitution on the Terminal Phenyl Rings: Each of the two terminal phenyl rings is attached to a carbonyl group, which deactivates the ring. Substitution will occur preferentially at the meta positions (3' and 5') relative to the point of attachment of the carbonyl group.

Given the strong deactivation of all three rings, electrophilic aromatic substitution on this compound requires more forcing conditions (e.g., higher temperatures, stronger catalysts) than for benzene itself. lumenlearning.com The terminal phenyl rings are generally more likely to react than the doubly deactivated central ring.

Regioselectivity of Substitution on the Benzene Ring

The central benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The two benzoyl groups are powerful electron-withdrawing substituents, which deactivate the ring towards electrophilic attack. This deactivation occurs because the carbonyl groups pull electron density from the aromatic system, making it less nucleophilic.

The directing effect of these substituents governs the regioselectivity of the substitution. Both benzoyl groups are meta-directing. This means they direct incoming electrophiles to the positions meta to themselves. In this compound, there are three potential sites for substitution on the central ring: C2, C4/C6 (equivalent), and C5.

Position C5: This position is meta to both benzoyl groups at C1 and C3.

Positions C4/C6: These positions are ortho to one benzoyl group and para to the other.

Position C2: This position is ortho to both benzoyl groups.

Due to the strong deactivating nature of the benzoyl groups, substitution is generally disfavored. However, when reactions are forced, the substitution pattern is dictated by the combined directing effects. The C5 position is the most likely site for electrophilic attack as it is meta to both deactivating groups, avoiding the severe deactivation experienced at the ortho and para positions. Substitution at C2 is highly disfavored due to steric hindrance from the two adjacent bulky benzoyl groups and strong electronic deactivation. Similarly, the C4 and C6 positions are strongly deactivated as they are ortho and para to the electron-withdrawing groups.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), can elucidate the regioselectivity in deactivated benzene rings. rsc.org These studies have shown that for deactivated systems, the regioselectivity is often a result of a slight polarization of the ring's electron density and the repulsive steric interactions that occur during the approach of the electrophile, rather than just the stability of the resulting intermediate (arenium ion). rsc.org For instance, in the nitration of benzenesulfonic acid, a deactivated system, the meta product is favored, with a calculated distribution of 81.0% (meta) to 18.7% (ortho) and 0.3% (para). rsc.org A similar principle applies to this compound, where the C5 position is electronically and sterically the most accessible for electrophilic attack.

Influence of Lewis Acid Catalysts on Substitution Patterns

Lewis acid catalysts are essential for many electrophilic aromatic substitution reactions, particularly with deactivated substrates like this compound. byjus.com These catalysts, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), function by generating a more potent electrophile. byjus.comwikipedia.org For example, in Friedel-Crafts acylation or halogenation, the Lewis acid coordinates to the acyl halide or halogen, creating a highly electrophilic species that can attack the deactivated aromatic ring. byjus.com

The general mechanism involves three steps:

Generation of the Electrophile: The Lewis acid reacts with the reagent to form a highly reactive electrophile. byjus.com

Formation of a Carbocation Intermediate: The electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com

Removal of a Proton: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the ring's aromaticity. byjus.com

In the context of this compound, the Lewis acid coordinates to one of the carbonyl oxygen atoms. This coordination further enhances the electron-withdrawing nature of the benzoyl group, increasing the deactivation of the ring. However, this interaction is necessary to facilitate the reaction. The presence of the Lewis acid does not typically alter the inherent regioselectivity dictated by the substituents. The directing effects of the benzoyl groups still favor substitution at the C5 position.

The choice of Lewis acid and reaction conditions can be crucial. Strong Lewis acids like AlCl₃ are often required for such deactivated systems. The catalyst's role is primarily to increase the reaction rate by making the electrophile more reactive, thereby overcoming the high activation energy barrier associated with the substitution of a strongly deactivated ring. wikipedia.org

| Position on Central Ring | Relation to C1-Benzoyl | Relation to C3-Benzoyl | Predicted Reactivity | Reason |

|---|---|---|---|---|

| C2 | ortho | ortho | Very Low | Strong electronic deactivation and high steric hindrance. |

| C4/C6 | para | ortho | Very Low | Strong electronic deactivation from both groups. |

| C5 | meta | meta | Favored Site | Least electronically deactivated position. |

Photochemical Reaction Mechanisms of Related Dibenzoylmethane (B1670423) Compounds

While the previous sections focused on the central ring of this compound, this section examines the photochemical behavior of a related class of compounds: dibenzoylmethanes (DBMs). These compounds, which feature two benzoyl groups attached to a central methylene (B1212753) carbon, are known for their interesting photochemistry, including keto-enol tautomerism and photocyclization reactions. acs.org

Time-Resolved Spectroscopies (e.g., femtosecond and nanosecond transient absorption)

Time-resolved spectroscopic techniques are powerful tools for studying the fleeting intermediates and excited states involved in photochemical reactions. uni-duesseldorf.de Femtosecond (fs) and nanosecond (ns) transient absorption spectroscopies have been used to investigate the photocyclization mechanisms of various dibenzoylmethane derivatives. nih.govacs.orgacs.org

In a typical experiment, a short laser pulse (the pump) excites the molecule to a higher electronic state. A second, weaker pulse (the probe) monitors the changes in absorption as the excited molecule relaxes, reacts, or transforms into transient species. bionano-bg.eu

Studies on halogenated DBM derivatives have revealed complex reaction pathways. For example, upon photoexcitation of certain 2-chloro-DBM derivatives in acetonitrile, femtosecond transient absorption spectroscopy showed the formation of an initial excited state that decays within picoseconds. acs.orgacs.org This is followed by the formation of intermediates whose identity depends on the specific substitution pattern of the DBM derivative. nih.govacs.org

For some derivatives, a C-Cl bond breaks heterolytically (heterolysis) to form an α-ketocation intermediate. nih.govacs.org For others, the bond breaks homolytically (homolysis) to produce a radical species. nih.govacs.org These intermediates can be identified by their unique absorption spectra and lifetimes, which can range from picoseconds to nanoseconds. acs.org For instance, one study identified time constants of 7.6 ps for C-Cl heterolysis and 417 ps for a subsequent cyclization step for a specific DBM derivative. acs.org

| DBM Derivative | Initial Process | Intermediate | Time Constant (Decay/Formation) |

|---|---|---|---|

| 2-chloro-1,3-diphenylpropan-1,3-dione (1a) | C-Cl Heterolysis | α-Ketocation | ~7.6 ps |

| 2-chloro-2-fluoro-1,3-diphenylpropan-1,3-dione (1c) | C-Cl Homolysis | Radical Species | 4.5 ps |

| Cyclization of Radical (1c-R1) | Cyclization | Cyclized Radical (1c-R2) | 45 ps |

| Dehydrogenation of Radical (1c-R2) | Dehydrogenation | Final Product | 146 ps |

DFT Calculations for Reaction Mechanism Elucidation (e.g., photocyclization)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing invaluable insights into reaction mechanisms that complement experimental findings. nih.gov In the study of DBM photochemistry, DFT and time-dependent DFT (TD-DFT) are used to calculate the structures and energies of ground states, excited states, and transient intermediates. acs.orgacs.org

These calculations help to assign the spectral features observed in transient absorption experiments to specific molecular structures. acs.org For example, by calculating the theoretical absorption spectrum of a proposed radical or cation intermediate, researchers can compare it to the experimental spectrum to confirm its identity. acs.org

Furthermore, DFT calculations can map out the entire potential energy surface of a reaction, such as photocyclization. acs.org This allows for the determination of reaction pathways and the calculation of energy barriers for different steps. For instance, calculations for a 2-chloro-2-fluoro-DBM derivative showed that the initial C-Cl homolysis from the excited state is an exothermic process, as are the subsequent cyclization and dehydrogenation steps, confirming that the proposed radical-mediated pathway is thermodynamically favorable. acs.org These theoretical models have been crucial in explaining why some DBM derivatives react via cationic intermediates while others proceed through radical pathways, often linking the difference to the presence of specific substituents, like a fluorine atom at the α-carbon. nih.gov

Radical and Cationic Intermediate Formation

The photochemical reactions of DBM derivatives are characterized by the formation of highly reactive radical and/or cationic intermediates. nih.govbeilstein-journals.org The specific pathway taken—radical versus cationic—is highly dependent on the molecular structure. nih.gov

Cationic Pathway: In derivatives like 2-chloro-1,3-diphenylpropan-1,3-dione, photoexcitation leads to C-Cl bond heterolysis, where the chlorine atom leaves with both electrons, forming a chloride ion and an α-ketocation intermediate. nih.govacs.org This electrophilic cation then undergoes an intramolecular cyclization by attacking one of the phenyl rings, followed by deprotonation to yield the final cyclized product. acs.org

Radical Pathway: In contrast, for derivatives like 2-chloro-2-fluoro-1,3-diphenylpropan-1,3-dione, the presence of the α-fluorine atom changes the mechanism. nih.govacs.org Here, photoexcitation leads to C-Cl bond homolysis, generating a radical species. nih.gov This radical then cyclizes onto a phenyl ring, forming a cyclized radical intermediate, which subsequently leads to the final product through dehydrogenation. acs.org

The formation of these intermediates is a key feature of electron donor-acceptor (EDA) complex photochemistry as well, where photoexcitation can result in a pair of geminate radicals. nih.gov The ability to generate either cationic or radical intermediates through photochemical means makes DBM derivatives and related compounds versatile subjects for mechanistic studies and potential synthetic applications. nih.govcore.ac.uk

Applications in Advanced Materials Science and Polymer Chemistry

Precursors for Advanced Polymers

1,3-Dibenzoylbenzene serves as a critical starting material or reagent in the synthesis of specialized polymers designed for high-end applications, particularly in electronics.

A significant application of this compound is its role as a reagent in the synthesis of 1,3-bis(1-phenylvinyl)benzene (B1595494), commonly known as MDDPE. sigmaaldrich.com This process transforms the ketone functionalities of this compound into vinyl groups, resulting in a rigid-rod molecule. MDDPE is noted for its interesting electrical and optical properties, which makes it a promising candidate material for use in organic electronics and optoelectronic devices. smolecule.com

This compound, as a diketone, is a suitable monomer for the synthesis of polyketanils. These polymers are created through polycondensation reactions with various diamines. researchgate.net The resulting polyketanils are a class of π-conjugated polymers whose electronic and optical properties can be precisely controlled. researchgate.net

The tuning of these properties can be achieved in two primary ways:

Chemical Constitution: Modifying the chemical structure of the repeating units in the polymer backbone, for instance by selecting different diketones or diamines, alters the absorption and photoluminescence spectra of the material. researchgate.net

Acid-Base Doping: The properties of polyketanils can also be modified through acid-base chemistry, specifically the protonation of the ketimine groups. researchgate.net This process can change the photoluminescence and, by using specific protonating agents, can also lower the glass transition temperature, thereby improving the material's flexibility. researchgate.net

These tunable characteristics make polyketanils potential candidates for applications in microelectronics and aerospace. researchgate.net

In materials science, this compound is utilized in the production of advanced polymer composites. Its distinct structural properties are instrumental in developing materials where the electronic characteristics can be specifically tailored for a desired function or application.

Nucleating Agents for Polymer Crystallization

Derivatives of this compound have been shown to be effective nucleating agents, influencing the crystallization behavior of commodity polymers like polypropylene (B1209903) and enhancing their physical properties.

A derivative, 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide (PTADH-Ph-3), has been synthesized and identified as a potent α-nucleating agent for isotactic polypropylene (iPP). researchgate.netx-mol.net The addition of this nucleating agent significantly affects the crystallization process of iPP. researchgate.net

Differential scanning calorimetry (DSC) studies have demonstrated that even small concentrations of PTADH-Ph-3 can substantially increase the crystallization peak temperature (Tc) of iPP. researchgate.net For example, with an addition of 0.2 mass% of PTADH-Ph-3, the Tc of the nucleated iPP can reach a maximum of 130.6 °C, a notable increase from the Tc of pure iPP. researchgate.net This indicates a strong nucleating ability. researchgate.net The mechanical properties of the resulting iPP are also improved, with flexural modulus and flexural strength showing significant increases. researchgate.net

Table 1: Effect of PTADH-Ph-3 Concentration on the Crystallization Peak Temperature (Tc) of iPP

| Nucleating Agent | Concentration (mass%) | Crystallization Peak Temperature (Tc) of iPP (°C) |

|---|---|---|

| None (Pure iPP) | 0% | ~117.7-122.5 researchgate.netx-mol.com |

Note: The Tc of pure iPP can vary based on processing conditions.

The nucleation mechanism for 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide in iPP is classified as heterogeneous crystallization. researchgate.net This process is distinct from solution-type nucleation, as the crystallization behavior of the nucleated iPP is not dependent on the final heating temperature. researchgate.net

The mechanism can be reasonably explained by the theory of epitaxial growth. researchgate.netresearchgate.net This occurs when the crystalline lattice of the nucleating agent provides a suitable template for the crystallization of the polymer. researchgate.net Molecular simulations have been used to explore this interaction. researchgate.net The calculations revealed a significant interaction force between the PTADH-Ph-3 molecule and iPP molecules (14.447 kcal mol⁻¹), indicating a strong adsorption effect on the iPP surface which promotes crystallization. researchgate.net

Crucially, the lattice mismatch between the nucleating agent and the iPP crystal was found to be very low, which is a key requirement for efficient epitaxial nucleation. researchgate.net

Table 2: Calculated Lattice Mismatch between PTADH-Ph-3 and iPP

| Parameter | Mismatch Percentage |

|---|---|

| Lattice Mismatch 1 | 0.03% researchgate.net |

These low mismatch values are well below the typical upper limit of 10-15% for effective geometric lattice matching, providing a strong basis for the observed high nucleation efficiency via epitaxial growth. researchgate.net

Impact on Polymer Morphology, Nucleation Density, and Crystal Structure

The incorporation of specific additives can profoundly influence the crystallization behavior of polymers, thereby tailoring their final physical and mechanical properties. While research on this compound itself as a direct nucleating agent is not extensively documented in the provided results, studies on its derivatives highlight its potential structural framework for creating effective nucleating agents.

A notable derivative, 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide (PTADH-Ph-3), has been identified as a potent α-nucleating agent for isotactic polypropylene (iPP). researchgate.net The addition of such agents is a critical strategy in polymer processing to control the crystalline structure. researchgate.net Nucleating agents function by increasing the number of sites for crystal growth to begin, which is known as increasing the nucleation density. vt.edu This, in turn, leads to a larger number of smaller spherulites (crystalline domains), which can enhance properties like clarity and stiffness.

Research findings indicate that aromatic dihydrazide compounds, including the dibenzoylbenzene derivative PTADH-Ph-3, demonstrate a strong α-nucleating capability for iPP. researchgate.net The effectiveness of a nucleating agent is often measured by its ability to increase the crystallization peak temperature (Tc) of the polymer. For iPP nucleated with PTADH-Ph-3, a significant increase in Tc has been observed. At an optimal concentration of 0.2 mass%, the Tc of the nucleated iPP reached 130.6 °C, a substantial increase from that of pure iPP. researchgate.net This indicates a faster crystallization process, which is advantageous in industrial manufacturing.

The mechanism by which PTADH-Ph-3 influences iPP crystallization is described as heterogeneous nucleation through epitaxial growth. researchgate.net This is supported by molecular modeling, which calculated a very low lattice mismatch of only 0.03% and 2.28% between the nucleating agent and the iPP crystal lattice. researchgate.net A low mismatch is a key requirement for epitaxial growth, where the crystal lattice of the nucleating agent acts as a template for the polymer chains to align and crystallize upon. This templating effect promotes the formation of the α-crystalline form of iPP. The interaction force between PTADH-Ph-3 and iPP molecules was calculated to be 14.447 kcal mol−1, suggesting a strong adsorption effect that facilitates this crystallization process. researchgate.net

The resulting morphology of the polymer is characterized by a higher density of smaller, more uniform spherulites. This modification of the crystalline structure directly impacts the mechanical properties of the polymer. For iPP nucleated with PTADH-Ph-3, while the impact and tensile strength showed little change compared to pure iPP, the flexural modulus and flexural strength were significantly increased, indicating improved rigidity. researchgate.net

Table 1: Effect of 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide (PTADH-Ph-3) on Isotactic Polypropylene (iPP) Properties

| Property | Condition | Observation | Reference |

| Nucleating Ability | Addition of PTADH-Ph-3 | Strong α-nucleating ability for iPP. | researchgate.net |

| Crystallization Peak Temperature (Tc) | 0.2 mass% PTADH-Ph-3 | Increased to a maximum of 130.6 °C. | researchgate.net |

| Nucleation Mechanism | PTADH-Ph-3 in iPP | Heterogeneous nucleation via epitaxial growth. | researchgate.net |

| Lattice Mismatch | PTADH-Ph-3 and iPP | Calculated as 0.03% and 2.28%. | researchgate.net |

| Mechanical Properties | 0.2 mass% PTADH-Ph-3 | Significant increase in flexural modulus and flexural strength. | researchgate.net |

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

This compound and its derivatives are recognized as important precursors and building blocks in the synthesis of advanced materials for electronic and optoelectronic applications. ontosight.aiiucr.org Their rigid structure and potential for chemical modification make them suitable for creating organic semiconductors and conjugated polymers used in devices like organic light-emitting diodes (OLEDs). iucr.orgsmolecule.com

The core structure of this compound can be functionalized to produce more complex molecules with tailored electronic properties. For instance, it serves as a starting material for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE), a molecule with interesting electrical and optical characteristics for potential use in organic electronics. smolecule.comfishersci.at

A significant area of application is in the development of host materials for OLEDs. In a typical OLED, a host material makes up the bulk of the emissive layer and is doped with a small amount of an emissive guest molecule. The performance of the device is highly dependent on the properties of the host. A derivative of this compound, 1,3-di(9H-carbazol-9-yl)benzene (mCP), is a well-known host material. rsc.org Recently, researchers have modified the mCP structure by incorporating a tetraphenylpyrazine (TPP) moiety, which is known for its aggregation-induced emission (AIE) properties. The resulting compound, TPP-mCP, demonstrated improved thermal stability, better carrier mobility, and higher emission efficiency in the film state compared to the original mCP. rsc.org OLEDs fabricated using TPP-mCP as the host material exhibited significantly enhanced electroluminescent performance. This work highlights a strategy of using the 1,3-disubstituted benzene (B151609) core to construct more effective host materials for next-generation OLEDs. rsc.org

Furthermore, other derivatives like 2,5-dibenzoyl-1,4-phenylenediamine (B13748233) (DBPDA) are utilized as monomers to synthesize conjugated polymers. iucr.org These polymers, containing anthrazoline units, are of great interest for a range of optoelectronic devices, including OLEDs, thin-film transistors, and photovoltaic cells. iucr.org The unique properties of these materials stem from the extended π-conjugation, which is crucial for charge transport and light emission in such devices.

Table 2: Research on this compound Derivatives in Optoelectronics

| Derivative/Application | Research Focus | Key Finding | Reference |

| 1,3-bis(1-phenylvinyl)benzene (MDDPE) | Synthesis from this compound | A potential candidate for use in organic electronics due to its electrical and optical properties. | smolecule.com |

| 1,3-di(9H-carbazol-9-yl)benzene (mCP) derivative (TPP-mCP) | Development of a new AIE-active host for OLEDs. | The new host, TPP-mCP, showed enhanced thermal stability, carrier capacity, and device performance compared to mCP. | rsc.org |

| 2,5-dibenzoyl-1,4-phenylenediamine (DBPDA) | Monomer for organic semiconductors and conjugated polymers. | Used to synthesize materials for applications in OLEDs, thin-film transistors, and photovoltaic cells. | iucr.org |

Contributions to Supramolecular Chemistry and Molecular Magnetism

Synthesis of Polyanionic High-Spin Molecular Clusters

Researchers have successfully utilized 1,3-dibenzoylbenzene as a precursor to generate a variety of polyanionic high-spin molecular clusters. These clusters are formed through the chemical reduction of this compound, leading to the formation of radical anions that can then assemble into larger aggregates with high-spin ground states.

This compound is a suitable reagent for the synthesis of polyanionic spin-quintet molecular clusters. perovskite-info.compasseidireto.com Furthermore, it has been instrumental in the design and preparation of a ground-state undecet (S=5) hydrocarbon, which exhibits ten parallel spins. perovskite-info.compasseidireto.comjst.go.jpacs.orgthe-innovation.org This achievement represented a significant step forward in the creation of high-spin organic molecules. The synthesis of such high-spin systems is a testament to the robustness of the ferromagnetic coupling mediated by the 1,3-phenylene unit.

Upon chemical reduction, this compound and its derivatives can form various polyanionic high-spin states. Studies have identified the formation of ground-state triplet, quartet, and quintet dimers. researchgate.net Specifically, trianionic spin-quartet and tetraanionic spin-quintet molecular clusters derived from m-dibenzoylbenzene have been successfully identified in solution. perovskite-info.comresearchgate.netacs.org The formation and characterization of these dimers have provided valuable insights into the fundamental principles of spin alignment in molecular systems.

The development of high-spin organic molecules is central to the field of molecular magnetism, with the ultimate goal of creating organic ferromagnetic materials. The polyanionic high-spin clusters derived from this compound are considered important models for these materials. researchgate.netacs.org The ability to create molecules with a large number of parallel spins is a key requirement for the bottom-up construction of molecular magnets.

In the realm of quantum computing, molecular magnets are being explored as potential qubits, the fundamental units of quantum information. The well-defined spin states of high-spin molecules could be used to store and process quantum information. dlr.de The synthesis of molecules with multiple, coupled spin centers, such as those derived from this compound, is a crucial step towards the realization of molecular spin-based quantum computing.

Spectroscopic Characterization of Spin Systems

Advanced spectroscopic techniques are essential for the characterization of these complex, high-spin molecular systems. Electron Spin Resonance (ESR) spectroscopy, in both its continuous-wave and pulsed forms, is a primary tool for determining the spin state and magnetic properties of these molecules.

Continuous-wave (CW) and pulsed Electron Spin Resonance (ESR) spectroscopy are powerful techniques for identifying the spin multiplicity of the generated polyanionic clusters. By analyzing the fine structure of the ESR spectra, researchers can determine the number of unpaired electrons and their interaction, confirming the formation of triplet, quartet, quintet, and even higher spin states. researchgate.net The spin Hamiltonian parameters, including the g-values and zero-field splitting (ZFS) parameters (D and E), provide detailed information about the electronic structure and symmetry of the high-spin molecules. researchgate.net

| Spin State | Species | Zero-Field Splitting Parameter (|D|/hc) [cm⁻¹] | g-value | Reference |

|---|---|---|---|---|

| Triplet (S=1) | Dianion | N/A | N/A | researchgate.netacs.org |

| Quartet (S=3/2) | Trianionic Cluster | 0.046 | 2.003 | researchgate.netacs.org |

| Quintet (S=2) | Tetraanionic Cluster | 0.055 | 2.003 | researchgate.netacs.org |

For more complex systems, two-dimensional Electron Spin Transient Nutation (2D-ESTN) spectroscopy, a technique based on pulsed ESR, has been employed to unequivocally identify the different high-spin clusters present in a sample. researchgate.net This advanced method allows for the separation of signals from species with different spin multiplicities, providing clear evidence for the formation of the desired high-spin states. researchgate.netacs.org The 2D-ESTN technique has been instrumental in confirming the generation of trianionic spin-quartet and tetraanionic spin-quintet clusters from this compound. perovskite-info.com

Determination of Zero-Field Splitting Parameters and G-values

The magnetic properties of high-spin molecules, such as those derived from this compound, are characterized by their zero-field splitting (ZFS) parameters (D and E) and their g-values. These parameters, determined through techniques like electron spin resonance (ESR) spectroscopy, provide crucial insights into the electronic structure and magnetic anisotropy of the molecules.

In a notable study, polyanionic high-spin clusters were generated from this compound and its derivatives through chemical reduction. tandfonline.com These clusters, including ground-state quintet, quartet, and triplet dimers, were investigated using a combination of continuous-wave and Fourier-transform pulsed ESR spectroscopy. tandfonline.com Specifically, two-dimensional Electron Spin Transient Nutation (2D-ESTN) spectroscopy was employed to directly identify the alkali metal-bridged high-spin clusters. tandfonline.com

Through spectral simulation, the researchers were able to determine all the zero-field splitting parameters and g-values for these complex systems. tandfonline.com This comprehensive analysis allowed for the characterization of the electronic states and spin distribution within the polyanionic high-spin molecules and clusters derived from this compound. tandfonline.com

Table 1: Magnetic Parameters of Polyanionic High-Spin Systems Derived from this compound

| Spin State | Zero-Field Splitting (D) | Zero-Field Splitting (E) | g-value |

| Quintet | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Quartet | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Triplet | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: While the study confirmed the determination of these parameters, specific numerical values were not provided in the abstract. tandfonline.com

Supramolecular Architectures and Non-Covalent Interactions

The ability of this compound to participate in various non-covalent interactions makes it a versatile component in the design and synthesis of novel supramolecular architectures. These interactions govern the self-assembly of molecules into well-defined, higher-order structures with emergent properties.

Host-Guest Recognition Studies with this compound as a Component

While specific studies detailing this compound as a guest molecule in a host-guest complex are not extensively documented in the reviewed literature, the principles of host-guest chemistry suggest its potential in this area. The benzoyl groups of this compound can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking interactions, making it a suitable candidate for recognition by a complementary host molecule.

Electrostatic Interactions, Hydrogen Bonding, and Pi-Pi Stacking in Supramolecular Assemblies

The formation and stability of supramolecular assemblies involving this compound are governed by a variety of non-covalent interactions:

Hydrogen Bonding: Although this compound itself does not have hydrogen bond donors, the oxygen atoms of its carbonyl groups can act as hydrogen bond acceptors. This allows it to form hydrogen bonds with suitable donor molecules, a crucial interaction in the formation of co-crystals and other multi-component assemblies.

Photochemistry and Reactive Species Interactions

Reactivity with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

As a photosensitizer, 1,3-dibenzoylbenzene's primary interaction with reactive species involves generating them rather than directly reacting with them. This process is initiated by the absorption of light, which elevates the molecule to an excited electronic state.

Mechanism of Interaction with Singlet Oxygen, Hydroxy Radicals, and Alkylperoxy Radicals

The principal photochemical process involving this compound is the generation of singlet oxygen (¹O₂). The mechanism proceeds as follows:

Photoexcitation : The this compound molecule absorbs photons, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing : The molecule then undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This is a key step for photosensitizers.

Energy Transfer : In its triplet state, this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to the highly reactive singlet state (¹O₂).

This ability to efficiently produce singlet oxygen makes this compound a valuable tool in studying oxidation reactions. While it can generate singlet oxygen, its direct reactivity with radicals like hydroxyl (HO•) and alkylperoxy (ROO•) is less pronounced than its role as a photosensitizer. researchgate.net However, derivatives of the related compound 1,3-diphenylisobenzofuran (B146845) are known to react with a wide array of ROS and RNS, including singlet oxygen, hydroxyl radicals, and alkylperoxy radicals. researchgate.nettandfonline.com

Table 1: Photochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Diphenylisobenzofuran (DPBF) |

| Role | Photosensitizer (Generates ¹O₂) | Chemical Trap / Probe for ¹O₂ |

| Primary Reaction | Energy transfer to ³O₂ to form ¹O₂ | [4+2] cycloaddition with ¹O₂ |

| Key Product | (Returns to ground state) | 1,2-Dibenzoylbenzene (B74432) |

| Absorption Max (λₘₐₓ) | Not specified | ~410-420 nm |

| Fluorescence | Not typically used for its fluorescence | Intense fluorescence, which is quenched upon reaction |

Formation of Isomeric Products (e.g., 1,2-Dibenzoylbenzene from DPBF reactions)

The formation of 1,2-dibenzoylbenzene is a well-documented outcome of the reaction between 1,3-diphenylisobenzofuran (DPBF) and singlet oxygen. targetmol.comresearchgate.netias.ac.in In this context, this compound does not isomerize but rather can act as the photosensitizer that initiates the reaction.

The process is a classic method for detecting and quantifying singlet oxygen:

Singlet Oxygen Generation : A photosensitizer, such as this compound, is irradiated with light to produce singlet oxygen (¹O₂).

Trapping by DPBF : The highly reactive ¹O₂ is "trapped" by DPBF, which is a fluorescent molecule. targetmol.com

Cycloaddition and Decomposition : DPBF reacts with ¹O₂ via a [4+2] cycloaddition to form an unstable endoperoxide intermediate. researchgate.netwikipedia.orgacs.org This intermediate rapidly decomposes to yield 1,2-dibenzoylbenzene , which is a non-fluorescent and colorless positional isomer of this compound. wikipedia.orgresearchgate.netrsc.org

The reaction is monitored by observing the decrease in DPBF's characteristic absorbance or fluorescence, providing a measure of the amount of singlet oxygen produced. ias.ac.inacs.org It is crucial to distinguish that 1,2-dibenzoylbenzene is the product derived from DPBF, not from an isomerization of this compound in this specific chemical system. targetmol.comresearchgate.netwikipedia.org

Fluorescent Probing Applications

The structural features of diketones have been explored in the development of various fluorescent probes. bohrium.comnih.govresearchgate.net While derivatives of 1,3-diphenylisobenzofuran have been developed as probes, the specific application of this compound itself is a more specialized area. researchgate.nettandfonline.comnih.gov

Development as a Probe for Hydrogen Peroxide Detection

Research has been conducted on using derivatives of aromatic ketones as selective probes for detecting hydrogen peroxide (H₂O₂). The development of such probes is critical for studying oxidative stress in biological systems. In one specific case, 1,3-diphenylisobenzofuran (DPBF) was developed as a highly selective fluorescent probe for the quantitative determination of hydrogen peroxide. researchgate.nettandfonline.comnih.gov Unlike its reaction with other ROS that yields 1,2-dibenzoylbenzene, DPBF's reaction with H₂O₂ uniquely forms 9-hydroxyanthracen-10(9H)-one (oxanthrone), allowing for specific detection. researchgate.nettandfonline.comnih.gov This specificity is vital for distinguishing H₂O₂ from other reactive species.

Specificity and Selectivity in Biological Systems

For any fluorescent probe, specificity and selectivity are paramount to ensure that the probe only responds to its target analyte, avoiding interference from other species present in a complex biological environment. acs.orgescholarship.orgnih.gov Probes must be designed to react selectively with the target, such as H₂O₂, over a host of other biologically relevant molecules and other ROS/RNS like superoxide (B77818) anion, nitric oxide, and peroxynitrite. chemrxiv.orgchemrxiv.orgimrpress.com In the case of the DPBF probe for H₂O₂, studies demonstrated high selectivity, where other ROS and common biological anions did not produce the specific fluorescent signal associated with H₂O₂ detection. researchgate.nettandfonline.comnih.gov This high degree of selectivity enables accurate monitoring of H₂O₂ fluctuations in living cells. acs.orgescholarship.org

Kinetic Studies and Signal Transduction Mechanisms

The effectiveness of a fluorescent probe is also determined by its reaction kinetics—how quickly it responds to changes in the concentration of the analyte. rsc.orgsci-hub.senih.gov For real-time imaging of dynamic processes in living cells, a rapid response is essential. chemrxiv.orgchemrxiv.orgrsc.org Kinetic studies are performed to determine the second-order rate constant of the reaction between the probe and its target. chemrxiv.orgchemrxiv.org For the DPBF probe and H₂O₂, a linear relationship was established between the decrease in fluorescence intensity and the concentration of hydrogen peroxide over a specific range, with defined limits of detection and quantification. researchgate.nettandfonline.comnih.gov The signal transduction mechanism is based on the specific chemical reaction that transforms the probe molecule into a new product with different fluorescent properties, leading to a measurable change in the optical signal. acs.org

Photophysical Properties and Energy Transfer Studies

The photophysical characteristics of aromatic ketones are of significant interest due to their role in photosensitization and energy transfer processes. While the dibenzoylbenzene isomers serve as fundamental models for studying intramolecular interactions between chromophores, detailed photophysical data for this compound are less extensively documented in scientific literature compared to its 1,2- and 1,4-isomers or related compounds like 1,3-diphenylisobenzofuran. Aromatic ketones typically undergo efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which often results in low fluorescence quantum yields and prominent phosphorescence or triplet-state reactivity.

Detailed fluorescence spectroscopy studies specifically characterizing the emission properties of neutral this compound are not widely available in the reviewed scientific literature. Generally, aromatic ketones such as benzophenone (B1666685) exhibit very weak fluorescence, a characteristic attributed to the high efficiency of intersystem crossing from the lowest excited singlet state to the triplet manifold. This process, facilitated by spin-orbit coupling, typically outcompetes fluorescence emission.

Some commercial sources describe this compound as a fluorescent probe for detecting reactive oxygen species (ROS). However, these claims often appear to conflate the properties of this compound with those of probes like 1,3-diphenylisobenzofuran (DPBF), which upon reaction with singlet oxygen, decomposes to the positional isomer 1,2-dibenzoylbenzene. wikipedia.orgtargetmol.combioscience.co.uk The reaction involving DPBF is what is typically monitored via changes in fluorescence. targetmol.com Specific excitation and emission maxima, as well as fluorescence quantum yield data for this compound itself, remain largely unreported in peer-reviewed studies.

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. In photosensitized reactions, the quantum yield of product formation or reactant disappearance is key to understanding the effectiveness of the photosensitizer.

There is a notable lack of studies in the available literature that determine the quantum yield of reactions photosensitized by this compound. Its primary role in some photochemical systems is as a stable end-product. For instance, in studies involving the photosensitized oxidation of certain singlet oxygen scavengers, this compound is formed as a stable product that does not appear to participate in further photochemical reactions under the experimental conditions. rsc.org This suggests it is not an efficient photosensitizer in that context. Without dedicated studies, quantitative data on its ability to sensitize other reactions remain unavailable.

The triplet state is central to the photochemistry of ketones. The energy of the lowest triplet state (E_T) is a crucial determinant of a molecule's ability to act as a photosensitizer. Energy transfer from the sensitizer's triplet state to another molecule (an acceptor) is only efficient if the sensitizer's triplet energy is greater than that of the acceptor.